molecular formula C20H25NO3S B12184330 1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1,2,3,4-tetrahydroquinoline

1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B12184330
M. Wt: 359.5 g/mol
InChI Key: KLVSQCWNLZYYHS-UHFFFAOYSA-N
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Description

1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both methoxy and sulfonyl groups in its structure suggests it may exhibit unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where the quinoline ring is functionalized with the desired substituents. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the sulfonyl and methoxy groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

  • 1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole
  • 2-Methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide

Comparison: Compared to similar compounds, 1-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25NO3S

Molecular Weight

359.5 g/mol

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C20H25NO3S/c1-14(2)17-13-20(19(24-4)12-15(17)3)25(22,23)21-11-7-9-16-8-5-6-10-18(16)21/h5-6,8,10,12-14H,7,9,11H2,1-4H3

InChI Key

KLVSQCWNLZYYHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCC3=CC=CC=C32)OC

Origin of Product

United States

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